molecular formula C17H24FNO2S B2706291 3-(3-fluoro-4-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide CAS No. 2034355-66-1

3-(3-fluoro-4-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide

Cat. No.: B2706291
CAS No.: 2034355-66-1
M. Wt: 325.44
InChI Key: ODMWJWUWSHRIJJ-UHFFFAOYSA-N
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Description

3-(3-fluoro-4-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure that includes a fluorinated aromatic ring, a tetrahydropyran moiety, and a propanamide group, making it a subject of interest for researchers.

Scientific Research Applications

3-(3-fluoro-4-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluoro-4-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide typically involves multiple steps:

    Formation of the Fluorinated Aromatic Intermediate: The initial step involves the fluorination of a methyl-substituted benzene ring to form 3-fluoro-4-methylphenyl.

    Introduction of the Tetrahydropyran Moiety: The next step involves the introduction of the tetrahydropyran group through a thioether linkage. This can be achieved by reacting the fluorinated aromatic intermediate with a tetrahydropyran-thiol compound under suitable conditions.

    Formation of the Propanamide Group: The final step involves the formation of the propanamide group by reacting the intermediate with a suitable amide-forming reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluoro-4-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the amide group to an amine or reduce the aromatic ring.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced aromatic compounds.

    Substitution: Halogenated or nucleophile-substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 3-(3-fluoro-4-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3-fluoro-4-methylphenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    3-(3-fluoro-4-methylphenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

3-(3-fluoro-4-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO2S/c1-13-2-3-14(12-16(13)18)4-5-17(20)19-8-11-22-15-6-9-21-10-7-15/h2-3,12,15H,4-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMWJWUWSHRIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)NCCSC2CCOCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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